1,2-Dimethylpropyl 2-methylbutyrate
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Overview
Description
1,2-Dimethylpropyl 2-methylbutyrate: is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 3-Methylbutan-2-yl 2-methylbutanoate . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylpropyl 2-methylbutyrate can be synthesized through the esterification reaction between 2-methylbutanoic acid and 1,2-dimethylpropanol . The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylpropyl 2-methylbutyrate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) .
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically using an acid or base catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed:
Hydrolysis: 2-methylbutanoic acid and 1,2-dimethylpropanol.
Reduction: 1,2-dimethylpropanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
1,2-Dimethylpropyl 2-methylbutyrate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-dimethylpropyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may interact with various biological molecules . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- Methyl 2-methylbutyrate
- Ethyl 2-methylbutyrate
- Hexyl 2-methylbutyrate
- Amyl 2-methylbutyrate
- Benzyl 2-methylbutyrate
- Citronellyl 2-methylbutyrate
Comparison: 1,2-Dimethylpropyl 2-methylbutyrate is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity, making it suitable for specific applications in various fields .
Properties
CAS No. |
84696-83-3 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-methylbutan-2-yl 2-methylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-6-8(4)10(11)12-9(5)7(2)3/h7-9H,6H2,1-5H3 |
InChI Key |
AVTPHFBHRSGVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC(C)C(C)C |
Origin of Product |
United States |
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